

Spectroscopic Analysis of 3,5-Dimethylcyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethylcyclohexanone

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This guide provides a comprehensive overview of the spectroscopic data for **3,5-dimethylcyclohexanone**, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the 13C and predicted 1H NMR data for **3,5-dimethylcyclohexanone**.

13C NMR Data

The 13C NMR spectrum of **3,5-dimethylcyclohexanone** was obtained in deuterated chloroform (CDCl₃).[1] The chemical shifts are reported in parts per million (ppm).



Chemical Shift (ppm)	Assignment
211.21	C=O (Carbonyl)
49.28	C2/C6
42.66	C4
33.20	C3/C5
22.37	-CH₃ (Methyl)
Data sourced from ChemicalBook.[1]	

Predicted 1H NMR Data

Detailed experimental 1H NMR data for **3,5-dimethylcyclohexanone** is not readily available. However, based on the structure and known chemical shifts for similar cyclic ketones, a predicted spectrum can be outlined. The protons alpha to the carbonyl group (C2 and C6) are expected to be the most deshielded of the ring protons.

Predicted Chemical Shift (ppm)	Assignment	Predicted Multiplicity
~ 2.0 - 2.4	-CH ₂ - (C2/C6 protons)	Multiplet
~ 1.8 - 2.0	-CH- (C3/C5 protons)	Multiplet
~ 1.3 - 1.7	-CH ₂ - (C4 protons)	Multiplet
~ 0.9 - 1.1	-CH₃ (Methyl protons)	Doublet

Experimental Protocol for NMR Spectroscopy

 Sample Preparation: Approximately 10-20 mg of 3,5-dimethylcyclohexanone is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).



- Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's magnet.
- Data Acquisition: The magnetic field is "locked" onto the deuterium signal of the solvent. The
 field homogeneity is then optimized ("shimmed") to obtain sharp, well-resolved signals. For
 1H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
 For 13C NMR, which has a much lower natural abundance and smaller magnetic moment,
 significantly more scans are typically required. Proton-decoupled 13C NMR is the standard
 experiment, where each unique carbon atom appears as a single line.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
 the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the
 chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3,5-dimethylcyclohexanone** is typically recorded as a neat liquid film.[1]

IR Absorption Data

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~ 2960 - 2850	C-H Stretch (Alkyl)	Strong
~ 1715	C=O Stretch (Ketone)	Strong
~ 1465	-CH ₂ - Bend (Scissoring)	Medium
~ 1375	-CH₃ Bend (Symmetric)	Medium

Note: The most characteristic peak for a cyclohexanone derivative is the strong C=O stretching absorption, which appears around 1715 cm⁻¹.[2]

Experimental Protocol for IR Spectroscopy

• Sample Preparation (Neat Liquid Film): A single, clean salt plate (typically NaCl or KBr) is obtained. One to two drops of liquid **3,5-dimethylcyclohexanone** are placed on the plate. If



the compound is solid, it can be dissolved in a few drops of a volatile solvent (like methylene chloride), a drop of the solution is placed on the plate, and the solvent is allowed to evaporate.

- Instrument Setup: A background spectrum of the empty spectrometer is recorded to subtract any signals from atmospheric CO₂ and water vapor.
- Data Acquisition: The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer. The IR spectrum is then acquired, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron ionization (EI) is a common method for the analysis of small organic molecules.

Mass Spectrometry Data (Electron Ionization)

The mass spectrum of trans-3,5-dimethylcyclohexanone shows several key fragments. The molecular ion (M⁺) has a mass-to-charge ratio corresponding to its molecular weight (126.2 g/mol).[3][4]



m/z	Relative Intensity	Assignment
126	Moderate	[M]+ (Molecular Ion)
111	Moderate	[M - CH ₃] ⁺
83	Moderate	[M - C ₃ H ₇] ⁺ or [M - CH ₃ - CO] ⁺
69	High (Base Peak)	[C₅H ₉] ⁺ or other fragments
56	High	[C ₄ H ₈] ⁺ or [M - C ₅ H ₁₀ O] ⁺
41	High	[C₃H₅]+ (Allyl cation)

Data sourced from the NIST

WebBook for trans-3,5-

Dimethylcyclohexanone.[3][4]

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

- Sample Introduction: A dilute solution of **3,5-dimethylcyclohexanone** in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into a Gas Chromatograph (GC). The GC separates the compound from the solvent and any impurities. The separated compound then elutes directly into the ion source of the mass spectrometer.
- Ionization (Electron Impact): In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]+).
- Fragmentation: The molecular ions are energetically unstable and subsequently break apart into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.
- Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

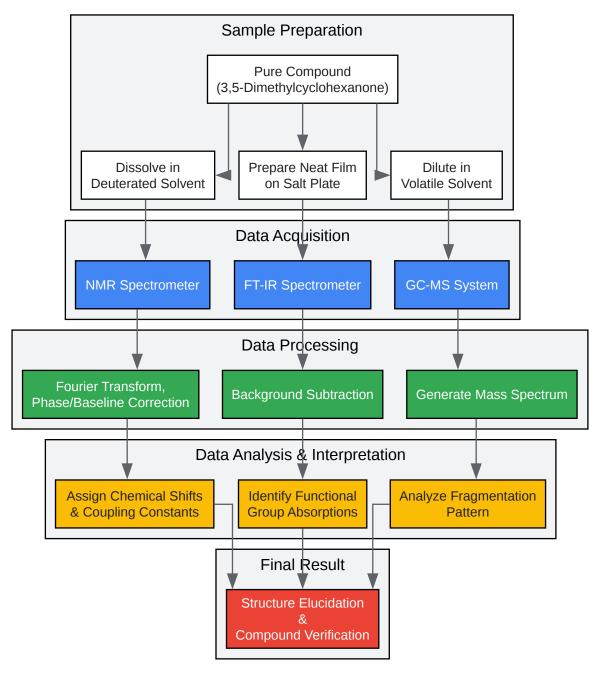


 Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3,5-dimethylcyclohexanone**.







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Caption: Workflow for Spectroscopic Analysis.

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